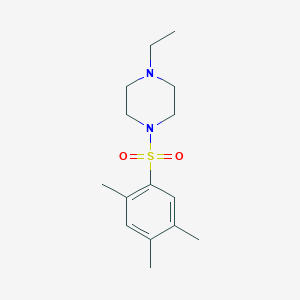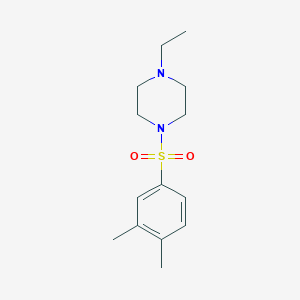![molecular formula C17H18N2O2S B272752 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole, also known as TBPS, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) type A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TBPS has been used to study the role of GABA receptors in various physiological and pathological conditions, including anxiety, epilepsy, and drug addiction.
Mécanisme D'action
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole acts as a competitive antagonist of the GABA type A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor and preventing the binding of GABA, 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole blocks the inhibitory effects of GABA and enhances neuronal excitability. This mechanism of action has been used to study the role of GABA receptors in various physiological and pathological conditions.
Biochemical and physiological effects:
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has been shown to have a number of biochemical and physiological effects, including the modulation of GABA receptor function, the enhancement of neuronal excitability, and the induction of seizures in animal models. 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has also been shown to have anxiogenic effects in animal models, suggesting that it may play a role in anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its potency and selectivity as a GABA receptor antagonist, which allows for precise modulation of GABA receptor function. However, one limitation is that 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole can induce seizures at high doses, which may limit its use in certain experimental paradigms. Additionally, 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has a relatively short half-life in vivo, which may limit its usefulness in chronic experiments.
Orientations Futures
There are several future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole and GABA receptors. One direction is to investigate the role of GABA receptors in the development and maintenance of drug addiction, and to explore the potential of GABA receptor modulation as a therapeutic strategy for addiction. Another direction is to study the role of GABA receptors in anxiety and depression, and to develop novel GABA receptor modulators with improved therapeutic efficacy and reduced side effects. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole and other GABA receptor modulators, and to develop new tools for studying GABA receptor function in vivo.
Méthodes De Synthèse
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole can be synthesized by the reaction of 4-tert-butylphenylsulfonyl chloride with 1H-benzimidazole in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has been used extensively in scientific research to study the role of GABA receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of GABA receptors, as well as the effects of GABA receptor modulation on behavior and brain function. 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has also been used to study the role of GABA receptors in drug addiction and withdrawal, as well as in various neurological disorders such as epilepsy and anxiety.
Propriétés
Nom du produit |
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole |
|---|---|
Formule moléculaire |
C17H18N2O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)13-8-10-14(11-9-13)22(20,21)19-12-18-15-6-4-5-7-16(15)19/h4-12H,1-3H3 |
Clé InChI |
HAHNLZVLKXZQSL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)



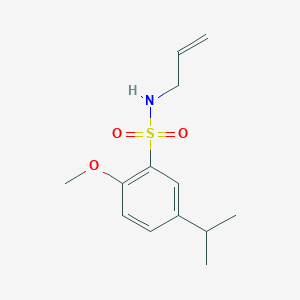
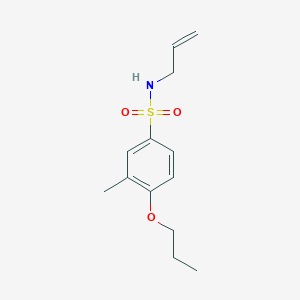

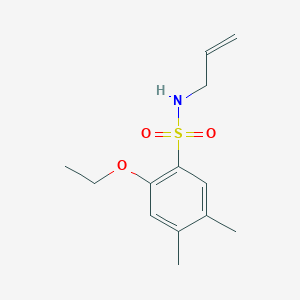
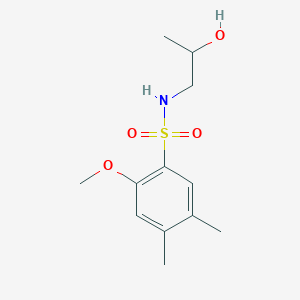

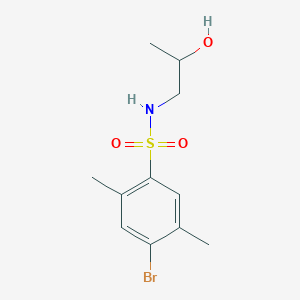
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
